Propiolic acid

Hydrothermal chemistry Reaction kinetics Decarboxylation

Propiolic acid (CAS 471-25-0, HC≡CCOOH) is the simplest acetylenic carboxylic acid , characterized by its terminal alkyne and carboxylic acid functionalities within a single small molecule (MW: 70.05 g/mol). This unique dual reactivity enables its use as a versatile building block in organic synthesis, particularly for transition metal-catalyzed reactions and cycloadditions.

Molecular Formula C3H2O2
Molecular Weight 70.05 g/mol
CAS No. 471-25-0
Cat. No. B1203148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropiolic acid
CAS471-25-0
Synonymspropiolic acid
propiolic acid, monosodium salt
propynoic acid
Molecular FormulaC3H2O2
Molecular Weight70.05 g/mol
Structural Identifiers
SMILESC#CC(=O)O
InChIInChI=1S/C3H2O2/c1-2-3(4)5/h1H,(H,4,5)
InChIKeyUORVCLMRJXCDCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVery soluble in water, ether, ethanol, chloroform
Miscible with wate

Structure & Identifiers


Interactive Chemical Structure Model





Propiolic Acid (CAS 471-25-0) Procurement Guide: A Differentiated Acetylenic Carboxylic Acid Building Block


Propiolic acid (CAS 471-25-0, HC≡CCOOH) is the simplest acetylenic carboxylic acid , characterized by its terminal alkyne and carboxylic acid functionalities within a single small molecule (MW: 70.05 g/mol). This unique dual reactivity enables its use as a versatile building block in organic synthesis, particularly for transition metal-catalyzed reactions and cycloadditions . It is a colorless liquid that crystallizes into silky crystals and decomposes near its boiling point .

Propiolic Acid (CAS 471-25-0): Critical Performance Differentiators That Preclude Simple Substitution


While propiolic acid shares the same molecular formula as its esters and other terminal alkynes, direct substitution is not trivial due to its distinct electronic properties and reactivity profile. The carboxylic acid moiety significantly increases the acidity of the terminal alkyne proton (pKa ≈ 1.89) , influencing reaction kinetics and pathways compared to non-acidic terminal alkynes . Furthermore, the carboxyl group can act as a traceless directing group in decarboxylative couplings, a capability absent in simple terminal alkynes like phenylacetylene or in propiolate esters .

Propiolic Acid (CAS 471-25-0) Quantitative Differentiation Guide for Scientific Procurement


Comparative Decarboxylation Kinetics in Hydrothermal Conditions

Under hydrothermal conditions (150-210 °C, 275 bar), propiolic acid decarboxylates more rapidly than its methyl ester. This kinetic difference is critical for applications requiring sequential or controlled release of CO₂ .

Hydrothermal chemistry Reaction kinetics Decarboxylation

Cost-Effective Acetylene Source in Decarboxylative Sonogashira Coupling

Propiolic acid serves as a cost-effective and safer alternative to expensive terminal alkynes in the synthesis of diarylalkynes. A one-pot protocol using propiolic acid, aryl chlorides, and a palladium catalyst directly yields symmetrical diarylalkynes, eliminating the need for pre-synthesized and often costly terminal alkynes .

Cross-coupling Palladium catalysis Alkyne synthesis

Unique Regioselectivity in Gold-Catalyzed [4+2] Annulation

In gold-catalyzed reactions with alkenes, propiolic acid undergoes a [4+2] annulation with net cis-addition, providing a direct route to α,β-unsaturated δ-lactones . This specific transformation leverages the dual alkyne/carboxylic acid functionality, a capability not shared by simple alkynes or propiolate esters, which would follow different reaction manifolds.

Gold catalysis Annulation Lactone synthesis

Decarboxylative Coupling with Aryl Halides for Unsymmetrical Diarylalkynes

Propiolic acid can be used in a one-pot, palladium-catalyzed decarboxylative coupling with two different aryl halides to yield unsymmetrical diarylalkynes . The optimized conditions for symmetrical coupling (2.0 equiv ArX, 5 mol% Pd(PPh₃)₂Cl₂, 10 mol% dppb, 2.0 equiv DBU, DMSO, 80 °C) provide good yields . This tandem process avoids the need for stepwise Sonogashira coupling and pre-functionalized alkynes, offering a more efficient route.

Palladium catalysis Decarboxylative coupling Alkyne synthesis

Propiolic Acid (CAS 471-25-0): High-Value Application Scenarios for Research and Industry


Cost-Efficient Synthesis of Diarylalkyne Libraries

For medicinal chemistry and materials science laboratories synthesizing libraries of symmetrical and unsymmetrical diarylalkynes, propiolic acid offers a strategic advantage. Its use in tandem Sonogashira/decarboxylative coupling protocols, as established by Li et al. and Park et al. , eliminates the need for costly terminal alkyne building blocks and reduces the number of synthetic steps, thereby lowering overall project costs and accelerating lead optimization cycles.

Synthesis of α,β-Unsaturated δ-Lactones via Gold Catalysis

Researchers focused on the synthesis of complex oxygen-containing heterocycles should prioritize propiolic acid for gold-catalyzed [4+2] annulations. This reaction, detailed by Yeom et al. , provides a unique and stereospecific route to α,β-unsaturated δ-lactones, which are common motifs in bioactive natural products and pharmaceuticals. The ability to achieve net cis-addition and a [4+2] pathway is a direct consequence of propiolic acid's structure and is not replicable with simpler alkynes.

In Situ Generation of Terminal Alkynes in Hydrothermal Systems

In high-temperature, high-pressure aqueous environments (e.g., hydrothermal synthesis, geochemical modeling), propiolic acid serves as a controlled precursor for terminal alkynes. The kinetic data from Li and Brill demonstrate that propiolic acid decarboxylates more rapidly than its ester counterpart, allowing for predictable alkyne generation. This is crucial for experiments where a steady, in situ source of reactive alkyne is required, such as in the synthesis of complex organic molecules under prebiotic conditions.

Specialty Polymer and Material Science Precursor

Procurement for materials science applications should consider propiolic acid as a monomer or cross-linking agent for creating functionalized polymers. Its terminal alkyne and carboxylic acid groups offer dual modes of polymerization (e.g., via thiol-yne click chemistry, metal-catalyzed polymerizations, or condensation) . This bifunctionality enables the design of polymers with tailored properties, such as enhanced thermal stability or specific binding capabilities, that are difficult to achieve with monofunctional monomers.

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